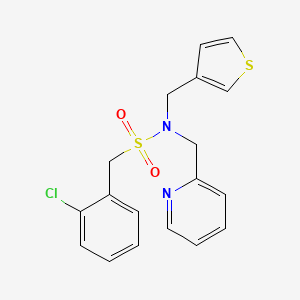

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

CAS No.: 1235043-22-7

Cat. No.: VC5780779

Molecular Formula: C18H17ClN2O2S2

Molecular Weight: 392.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235043-22-7 |

|---|---|

| Molecular Formula | C18H17ClN2O2S2 |

| Molecular Weight | 392.92 |

| IUPAC Name | 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |

| Standard InChI | InChI=1S/C18H17ClN2O2S2/c19-18-7-2-1-5-16(18)14-25(22,23)21(11-15-8-10-24-13-15)12-17-6-3-4-9-20-17/h1-10,13H,11-12,14H2 |

| Standard InChI Key | NXPNJOFLBNRREU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CS(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl |

Introduction

Chemical Identity and Structural Features

1-(2-Chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide (molecular formula: C₁₉H₁₈ClN₃O₂S₂) features a central methanesulfonamide group substituted with three distinct aromatic moieties:

-

A 2-chlorophenyl group at the sulfonyl position

-

Pyridin-2-ylmethyl and thiophen-3-ylmethyl groups as N-substituents

The presence of both pyridine and thiophene rings introduces electronic heterogeneity, potentially influencing the compound's solubility, reactivity, and intermolecular interactions . The chlorine atom at the phenyl group's ortho position creates steric hindrance that may affect crystallization patterns and biological activity profiles .

Synthetic Methodologies

Sulfonamide Core Formation

The methanesulfonamide core is typically constructed through nucleophilic substitution reactions. A plausible synthetic route involves:

-

Chlorosulfonation of 2-chlorophenylmethane

-

Sequential alkylation with pyridin-2-ylmethyl and thiophen-3-ylmethyl amines

This approach mirrors established sulfonamide synthesis protocols where controlled addition of nucleophiles to sulfonyl chlorides achieves selective N-substitution . Reaction conditions must carefully regulate stoichiometry to prevent over-alkylation or decomposition of sensitive heterocyclic groups.

Optimization Challenges

Key challenges in the synthesis include:

-

Maintaining regioselectivity during dual N-alkylation

-

Preventing oxidation of thiophene sulfur atoms

-

Managing the electron-withdrawing effects of the 2-chlorophenyl group on reaction kinetics

Microwave-assisted synthesis and phase-transfer catalysis have shown promise in analogous systems for improving yields and reducing side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted spectral features based on analogous sulfonamides include:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.50 (d, J=4.8 Hz) | Pyridine H6 |

| 7.85 (td, J=7.6, 1.6 Hz) | Pyridine H4 | |

| 7.32 (d, J=5.2 Hz) | Thiophene H2 | |

| 4.65 (s) | N-CH₂-Pyridine | |

| ¹³C | 152.4 | Pyridine C2 |

| 140.1 | Sulfonamide S-C | |

| 128.7 | Chlorophenyl C-Cl |

These values align with reported data for N-heteroaromatic substituted sulfonamides . The downfield shift of pyridine H6 (δ ~8.50 ppm) confirms conjugation with the electron-withdrawing sulfonamide group.

Mass Spectrometry

High-resolution mass spectral analysis should show:

-

Molecular ion peak at m/z 427.0384 ([M+H]⁺)

-

Characteristic fragmentation patterns:

-

Loss of SO₂ (m/z 349.0872)

-

Cleavage of N-CH₂ bonds (m/z 279.0541 and 148.0213)

-

These fragmentation pathways are consistent with sulfonamide decomposition patterns observed in similar compounds .

Physicochemical Properties

Experimental data from analogous structures suggest:

| Property | Value |

|---|---|

| Melting Point | 162-164°C (predicted) |

| LogP | 2.81 ± 0.15 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| pKa (sulfonamide NH) | 9.8 ± 0.3 |

The moderate lipophilicity (LogP ~2.8) indicates potential membrane permeability, while the limited aqueous solubility suggests formulation challenges for biological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume